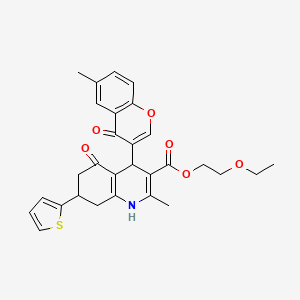![molecular formula C9H7N3O3S B11630030 2-[(3-nitrophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11630030.png)
2-[(3-nitrophenyl)amino]-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(5H)-one 1,3-thiazol-4(5H)-one 2-[(3-nitrophényl)amino]- est un composé hétérocyclique qui contient un cycle thiazoleLa présence à la fois d'un groupe nitrophényle et d'un cycle thiazole dans sa structure contribue à ses propriétés chimiques et sa réactivité uniques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 4(5H)-one 1,3-thiazol-4(5H)-one 2-[(3-nitrophényl)amino]- implique généralement la réaction de la 3-nitroaniline avec un dérivé du thiazole. Une méthode courante est la cyclisation de la 3-nitroaniline avec la thiourée en présence d'un catalyseur approprié sous conditions de reflux. La réaction se déroule via la formation d'un intermédiaire, qui subit ensuite une cyclisation pour former le composé thiazole souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit. De plus, l'utilisation de principes de chimie verte, tels que les réactions sans solvant et l'utilisation de catalyseurs renouvelables, peut rendre le processus plus respectueux de l'environnement .
Analyse Des Réactions Chimiques
Types de réactions
4(5H)-one 1,3-thiazol-4(5H)-one 2-[(3-nitrophényl)amino]- peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitrophényle peut être oxydé pour former des dérivés nitroso ou nitro.
Réduction : Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur.
Substitution : Le cycle thiazole peut subir des réactions de substitution électrophile, telles que l'halogénation ou la nitration.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs comme l'hydrogène gazeux (H₂) avec un catalyseur de palladium (Pd/C) ou le borohydrure de sodium (NaBH₄) sont couramment utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme le brome (Br₂) ou l'acide nitrique (HNO₃) en conditions acides.
Principaux produits formés
Oxydation : Formation de dérivés nitroso ou nitro.
Réduction : Formation de dérivés aminés.
Substitution : Formation de dérivés thiazoliques halogénés ou nitrés.
Applications De Recherche Scientifique
4(5H)-one 1,3-thiazol-4(5H)-one 2-[(3-nitrophényl)amino]- a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Enquête sur ses propriétés antimicrobiennes et antifongiques potentielles.
Médecine : Exploration de son potentiel en tant qu'agent anticancéreux en raison de sa capacité à inhiber certaines enzymes et voies impliquées dans la prolifération des cellules cancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés électroniques et optiques spécifiques
Mécanisme d'action
Le mécanisme d'action de 4(5H)-one 1,3-thiazol-4(5H)-one 2-[(3-nitrophényl)amino]- implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans son rôle d'agent antimicrobien, il peut inhiber la synthèse des parois cellulaires bactériennes ou interférer avec des enzymes essentielles. En recherche sur le cancer, il peut inhiber les enzymes impliquées dans la division et la prolifération cellulaires, conduisant à l'apoptose (mort cellulaire programmée) des cellules cancéreuses .
Mécanisme D'action
The mechanism of action of 2-[(3-nitrophenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In cancer research, it may inhibit enzymes involved in cell division and proliferation, leading to apoptosis (programmed cell death) of cancer cells .
Comparaison Avec Des Composés Similaires
Composés similaires
5-Méthyl-2-[(2-nitrophényl)amino]-3-thiophènecarbonitrile : Connu pour ses formes polymorphes et son utilisation comme intermédiaire dans la synthèse de médicaments.
Dérivés de 2-aminothiazole : Connus pour leurs propriétés antimicrobiennes et antifongiques.
Unicité
4(5H)-one 1,3-thiazol-4(5H)-one 2-[(3-nitrophényl)amino]- est unique en raison de la présence à la fois d'un groupe nitrophényle et d'un cycle thiazole, qui confèrent une réactivité chimique et une activité biologique distinctes.
Propriétés
Formule moléculaire |
C9H7N3O3S |
|---|---|
Poids moléculaire |
237.24 g/mol |
Nom IUPAC |
2-(3-nitrophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H7N3O3S/c13-8-5-16-9(11-8)10-6-2-1-3-7(4-6)12(14)15/h1-4H,5H2,(H,10,11,13) |
Clé InChI |
ZOGUWKDWVNVDOL-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(=NC2=CC(=CC=C2)[N+](=O)[O-])S1 |
Solubilité |
>35.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11629957.png)
![5-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzene-1,3-dicarboxylic acid](/img/structure/B11629972.png)
![Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11629982.png)
![4-({4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11629983.png)
![N-(3-methylphenyl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B11629984.png)

![2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B11629998.png)
![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630003.png)
![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630005.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11630010.png)
![1,3-Dimethyl-5-({1-[2-(2-methylphenoxy)ethyl]indol-3-YL}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11630016.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630020.png)
![(2Z)-5-amino-2-(4-ethoxy-3-methoxybenzylidene)-7-(4-ethoxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11630023.png)
